molecular formula C12H21NO3 B3391410 tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate CAS No. 1780931-52-3

tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate

Cat. No.: B3391410
CAS No.: 1780931-52-3
M. Wt: 227.30 g/mol
InChI Key: VQIBLZZFDRFZPS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl moiety, and a carbamate functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate typically involves the following steps:

    Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the carbamate.

    Formation of the Oxopropyl Group:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, while solvents like dichloromethane or tetrahydrofuran are employed to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the carbamate group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halides or alkoxides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its carbamate group can form stable covalent bonds with active site residues, providing insights into enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and

Properties

IUPAC Name

tert-butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-10(8-14)6-9-4-5-9/h8-10H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIBLZZFDRFZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780931-52-3
Record name tert-butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
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tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
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tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
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tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
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tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
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tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate

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